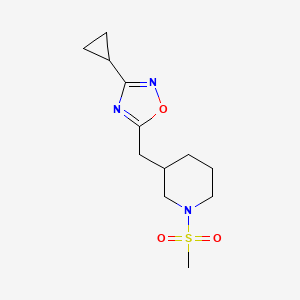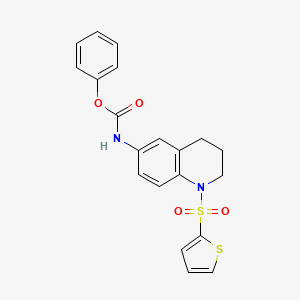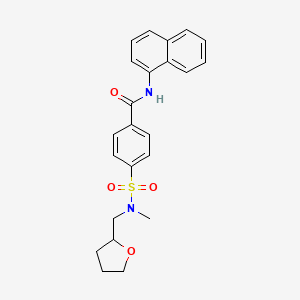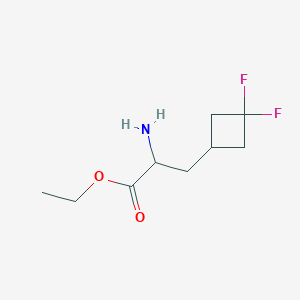
3-Cyclopropyl-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been found to possess diverse biological activities.
Scientific Research Applications
Synthesis and Spectral Analysis
Research has demonstrated the synthesis of various 1,3,4-oxadiazole bearing compounds, highlighting their significance due to biological activities. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, elucidated by modern spectroscopic techniques. These compounds were screened for their inhibitory activity against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to explore their binding affinity within the human BChE protein (Khalid et al., 2016).
Biological Activities
Antibacterial Properties
The antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide indicated that these compounds exhibit moderate to strong activity against Gram-negative and Gram-positive bacteria, showcasing their potential as antimicrobial agents (Khalid et al., 2016).
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of 1,3,4-oxadiazole derivatives. For example, research on the synthesis of various derivatives highlighted their potential as anticancer agents through enzyme inhibition mechanisms, indicating a promising area for the development of new therapeutic agents (Rehman et al., 2018).
Anticancer Activity
A notable study by Sica et al. (2019) investigated the combination of respiratory chain inhibition with dimethyl α-ketoglutarate, demonstrating lethal poisoning of cancer cells. This research provides insights into the metabolic vulnerabilities of cancer cells and presents a novel therapeutic strategy by targeting oxidative phosphorylation (OXPHOS) (Sica et al., 2019).
properties
IUPAC Name |
3-cyclopropyl-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-19(16,17)15-6-2-3-9(8-15)7-11-13-12(14-18-11)10-4-5-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYRRMGEZHYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)



![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)




![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

